molecular formula C17H16ClN3O4S2 B2545817 N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899724-25-5

N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2545817
CAS RN: 899724-25-5
M. Wt: 425.9
InChI Key: AFVIMFNQZNVWHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the interaction of N-(2-hydroxyphenyl)acetamide with various methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These reactions result in 5-membered benzoxazasiloles and 7-membered benzodioxazasilepines, which exist in equilibrium . Another synthesis route involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . These methods could potentially be adapted for the synthesis of the target compound by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using various spectroscopic techniques, including NMR and FTIR, as well as X-ray single-crystal analysis . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecules. For the target compound, similar analytical methods would likely be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The papers describe the reactivity of the synthesized compounds with alcohols, leading to the transformation into different silanes . This indicates that the compounds have reactive sites that can undergo substitution reactions. The target compound, with its thiadiazine and acetamide groups, may also exhibit specific reactivity patterns that could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural features and reactivity. For instance, the presence of silanol groups in the hydrolysis products suggests potential for hydrogen bonding and solubility in polar solvents . The target compound's chloro, methoxy, and thiadiazine groups would contribute to its unique physical and chemical properties, which could be studied through experimental characterization.

Scientific Research Applications

Synthesis and Applications in Antimicrobial Agents

Research has demonstrated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can be synthesized and have potential applications as antimicrobial agents. A study by Sah et al. (2014) involved the synthesis of formazans from a Mannich base related to 1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial strains including Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).

Metabolism in Liver Microsomes

Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biotransformation pathways of related compounds. This research is crucial for understanding how similar compounds, including N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, are metabolized in the liver (Coleman, Linderman, Hodgson, & Rose, 2000).

Adsorption, Mobility, and Efficacy in Soil

Peter and Weber (1985) investigated the adsorption, mobility, and efficacy of alachlor and metolachlor in soil, which are structurally similar to N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide. Their findings on the correlation between soil properties and herbicidal activity could be extrapolated to understand the environmental interactions of similar compounds (Peter & Weber, 1985).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-10-3-6-15-13(7-10)20-17(21-27(15,23)24)26-9-16(22)19-11-4-5-14(25-2)12(18)8-11/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVIMFNQZNVWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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